

Application Notes: p53-MDM2 Inhibitor Dihydrochloride for Cell Culture Experiments

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Compound of Interest

Compound Name: p53 and MDM2 proteins-
interaction-inhibitor
dihydrochloride

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Audience: Researchers, scientists, and drug development professionals.

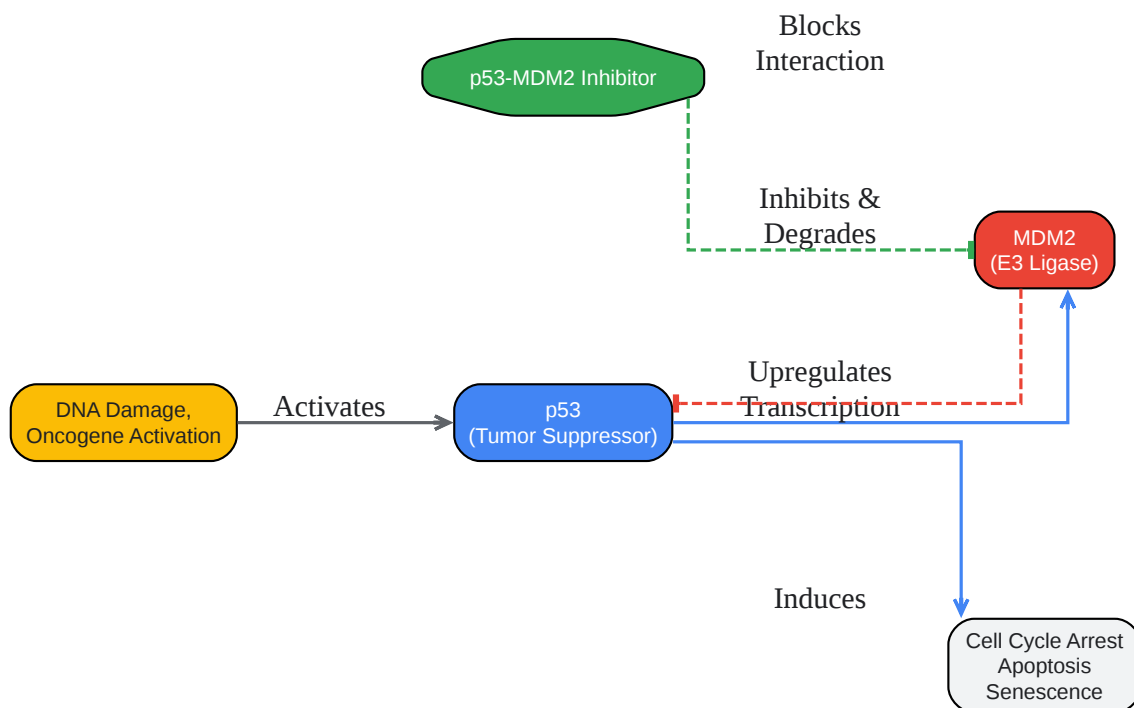
Introduction The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair, earning it the name "guardian of the genome". [1][2] In many human cancers that retain wild-type p53, its function is often abrogated by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2). [1][3] MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation, thus creating an autoregulatory feedback loop. [4][5] The overexpression of MDM2 is a common mechanism in tumors to inactivate p53. [6][7]

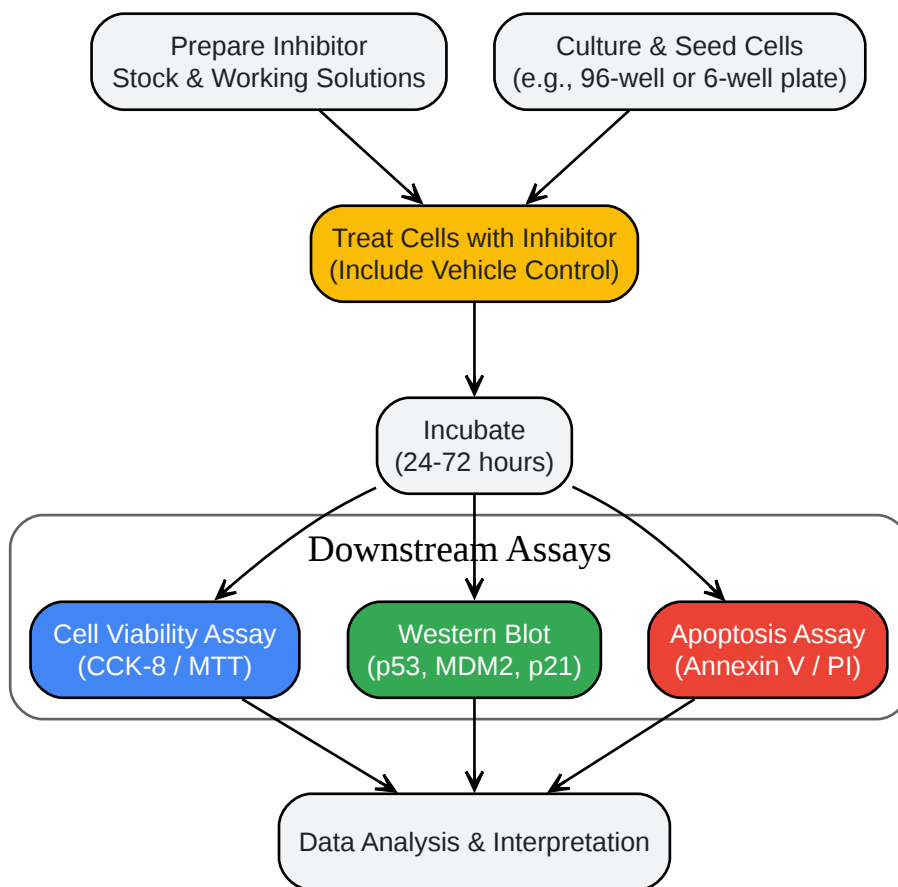
Small-molecule inhibitors designed to disrupt the p53-MDM2 interaction represent a promising therapeutic strategy for reactivating p53's tumor-suppressive functions. [2][3][6] These inhibitors typically work by mimicking key p53 amino acid residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on the MDM2 protein. [6][8] By competitively occupying this pocket, the inhibitors block the interaction, leading to p53 stabilization, accumulation, and activation of downstream signaling pathways that can induce cell cycle arrest and apoptosis selectively in cancer cells. [3][9][10]

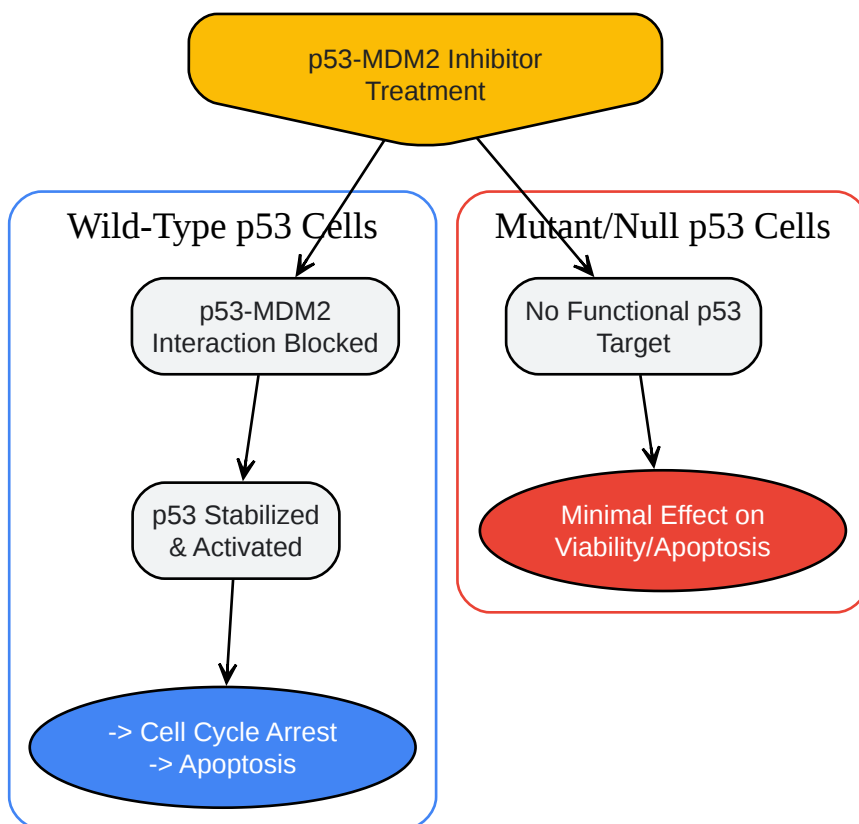
This document provides detailed protocols for the in vitro evaluation of a p53-MDM2 inhibitor formulated as a dihydrochloride salt, which typically enhances aqueous solubility and stability. [11][12][13]

Mechanism of Action: p53-MDM2 Interaction and Inhibition

Under normal cellular conditions, p53 levels are kept low by MDM2. Upon cellular stress (e.g., DNA damage, oncogene activation), p53 is stabilized and activated, leading to the transcription of target genes, including MDM2, which creates a negative feedback loop.[1][4][14] p53-MDM2 inhibitors disrupt this loop, liberating p53 from MDM2's control.







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